molecular formula C81H128Gd4N24O32 B12659558 Gadoquatrane CAS No. 2048221-65-2

Gadoquatrane

Cat. No.: B12659558
CAS No.: 2048221-65-2
M. Wt: 2579.0 g/mol
InChI Key: HGIZCBUSWUYZEQ-UHFFFAOYSA-B
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Description

Gadoquatrane is a novel tetrameric, macrocyclic, gadolinium-based contrast agent used primarily in magnetic resonance imaging (MRI). It is designed to enhance the contrast of structures or fluids within the body, making it easier to visualize and distinguish between different tissues. This compound is known for its high relaxivity and stability, which allows for a substantially lower gadolinium dose compared to other contrast agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

Gadoquatrane is synthesized through a series of complex chemical reactions involving the formation of a macrocyclic structure that can chelate gadolinium ions. The synthesis involves the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized to ensure high yield and purity of the final product. The production is carried out in a controlled environment to maintain the stability and efficacy of the contrast agent .

Chemical Reactions Analysis

Types of Reactions

Gadoquatrane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major product of these reactions is the gadolinium complex, which is the active form of this compound used in MRI .

Scientific Research Applications

Gadoquatrane has a wide range of scientific research applications, including:

Mechanism of Action

Gadoquatrane works by altering the magnetic properties of nearby water molecules in the body. When injected into the bloodstream, it accumulates in specific tissues or organs. The gadolinium ions in this compound interact with the surrounding water molecules, causing them to become more paramagnetic. This enhances the contrast between different tissues when subjected to the magnetic field of an MRI scanner. The unique structure of this compound allows it to bind to specific proteins or cellular components, further improving its ability to highlight areas of interest within the body .

Comparison with Similar Compounds

Similar Compounds

    Gadobutrol: Another macrocyclic gadolinium-based contrast agent with high relaxivity and stability.

    Gadoterate Meglumine: A macrocyclic gadolinium-based contrast agent used in MRI.

Uniqueness of Gadoquatrane

This compound stands out due to its tetrameric structure, which provides higher relaxivity and stability compared to other macrocyclic gadolinium-based contrast agents. It also allows for a significantly lower gadolinium dose, reducing the risk of gadolinium-related side effects .

Properties

CAS No.

2048221-65-2

Molecular Formula

C81H128Gd4N24O32

Molecular Weight

2579.0 g/mol

IUPAC Name

2-[4,10-bis(carboxylatomethyl)-7-[1-oxo-1-[[2-oxo-2-[[3-[[2-[2-[4,7,10-tris(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]propanoylamino]acetyl]amino]-2,2-bis[[[2-[2-[4,7,10-tris(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]propanoylamino]acetyl]amino]methyl]propyl]amino]ethyl]amino]propan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+)

InChI

InChI=1S/C81H140N24O32.4Gd/c1-57(102-29-21-94(45-69(118)119)13-5-90(41-65(110)111)6-14-95(22-30-102)46-70(120)121)77(134)82-37-61(106)86-53-81(54-87-62(107)38-83-78(135)58(2)103-31-23-96(47-71(122)123)15-7-91(42-66(112)113)8-16-97(24-32-103)48-72(124)125,55-88-63(108)39-84-79(136)59(3)104-33-25-98(49-73(126)127)17-9-92(43-67(114)115)10-18-99(26-34-104)50-74(128)129)56-89-64(109)40-85-80(137)60(4)105-35-27-100(51-75(130)131)19-11-93(44-68(116)117)12-20-101(28-36-105)52-76(132)133;;;;/h57-60H,5-56H2,1-4H3,(H,82,134)(H,83,135)(H,84,136)(H,85,137)(H,86,106)(H,87,107)(H,88,108)(H,89,109)(H,110,111)(H,112,113)(H,114,115)(H,116,117)(H,118,119)(H,120,121)(H,122,123)(H,124,125)(H,126,127)(H,128,129)(H,130,131)(H,132,133);;;;/q;4*+3/p-12

InChI Key

HGIZCBUSWUYZEQ-UHFFFAOYSA-B

Canonical SMILES

CC(C(=O)NCC(=O)NCC(CNC(=O)CNC(=O)C(C)N1CCN(CCN(CCN(CC1)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])(CNC(=O)CNC(=O)C(C)N2CCN(CCN(CCN(CC2)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CNC(=O)CNC(=O)C(C)N3CCN(CCN(CCN(CC3)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N4CCN(CCN(CCN(CC4)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3].[Gd+3].[Gd+3].[Gd+3]

Origin of Product

United States

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